molecular formula C10H13BO3 B11754365 (4-Cyclopropyl-2-methoxyphenyl)boronic acid

(4-Cyclopropyl-2-methoxyphenyl)boronic acid

Cat. No.: B11754365
M. Wt: 192.02 g/mol
InChI Key: NNRJPFHKXBBFFZ-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropyl group and a methoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropyl-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyclopropyl-2-methoxyphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclopropyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

(4-Cyclopropyl-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which (4-Cyclopropyl-2-methoxyphenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron intermediates, which then undergo transmetalation with aryl or vinyl halides to form the desired products. The cyclopropyl and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

    (4-Methoxyphenyl)boronic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    (2-Cyclopropylphenyl)boronic acid: Lacks the methoxy group, which can affect its electronic properties.

    (4-Cyclopropylphenyl)boronic acid: Lacks the methoxy group, affecting its reactivity.

Uniqueness: (4-Cyclopropyl-2-methoxyphenyl)boronic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable reagent in organic synthesis, particularly in the development of complex molecules with specific functional groups.

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(4-cyclopropyl-2-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-14-10-6-8(7-2-3-7)4-5-9(10)11(12)13/h4-7,12-13H,2-3H2,1H3

InChI Key

NNRJPFHKXBBFFZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)OC)(O)O

Origin of Product

United States

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